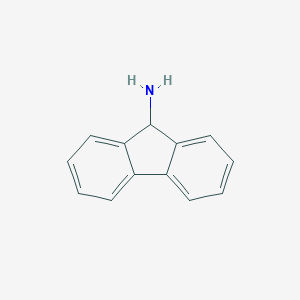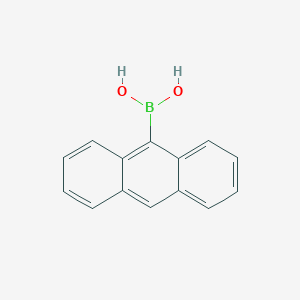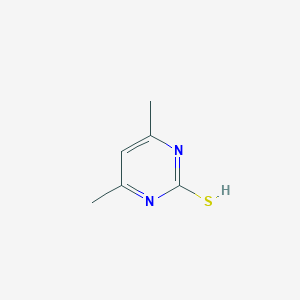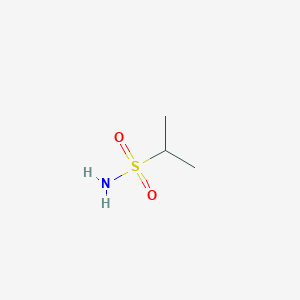
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.
Scientific Research Applications
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Another structurally related compound with distinct therapeutic uses.
Phenylpropanolamine: Shares a similar backbone but differs in its functional groups and effects
Uniqueness
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
CAS No. |
137999-85-0 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)







